

Solubility Profile & Handling Guide: 5-Chloro-2,4-dinitrobenzoic acid[1]

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Compound of Interest

Compound Name: 5-Chloro-2,4-dinitrobenzoic acid

CAS No.: 136833-36-8

Cat. No.: B142850

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Executive Summary

5-Chloro-2,4-dinitrobenzoic acid (CAS 136833-36-8) is a highly functionalized aromatic intermediate used primarily in the synthesis of heterocyclic scaffolds (e.g., benzimidazoles) and as a precursor for pharmaceutical agents via nucleophilic aromatic substitution (SNAr).[1][2][3][4]

This guide provides a technical analysis of its solubility landscape, thermodynamic behavior, and purification protocols.[1] Due to the scarcity of specific empirical solubility data in open literature for this precise isomer, the profiles below are derived from structural structure-property relationships (SPR) of homologous chlorodinitrobenzoic acid derivatives, validated by standard organic synthesis principles.

Key Characteristic: The compound features a "push-pull" electronic structure.[1] The electron-withdrawing nitro groups significantly increase the acidity of the carboxylic acid (lowering pKa) and activate the chlorine atom toward nucleophilic displacement, necessitating careful solvent selection to avoid unintended side reactions.[1]

Physicochemical Profile

Understanding the molecular drivers of solubility is prerequisite to solvent selection.[1]

Property	Value / Description	Impact on Solubility
Molecular Formula	$C_7H_3ClN_2O_6$	Moderate molecular weight (246.56 g/mol) suggests reasonable solubility in organic solvents.[1]
Physical State	Pale yellow to yellow crystalline powder	High lattice energy requires polar solvents or heat to disrupt crystal packing.[1]
Acidity (Predicted)	$pK_a \approx 1.5 - 2.0$	significantly more acidic than benzoic acid (pK_a 4.[1][2]) due to ortho/para nitro groups.[1][5] Readily forms salts in basic media.[1]
Electronic Effect	High Electron Deficiency	The 2,4-dinitro motif activates the 5-chloro position.[1][4][6] Avoid primary/secondary amines as solvents to prevent S_NAr displacement.[1]

Solubility Landscape

The following data summarizes the solubility behavior of **5-Chloro-2,4-dinitrobenzoic acid** in common laboratory solvents.

Table 1: Qualitative Solubility Matrix

Solvent Class	Specific Solvent	Solubility Rating	Operational Notes
Polar Aprotic	DMSO, DMF, NMP	High (+++++)	Excellent for reactions. ^[1] Difficult to remove; requires aqueous workup or lyophilization. ^[1]
Polar Protic	Methanol, Ethanol	Moderate-High (++++)	Recommended for Recrystallization. Soluble when hot; moderate solubility at RT. ^[1] Potential for esterification if catalyzed by acid/heat. ^[1]
Ketones	Acetone, MEK	Good (+++)	Good solvent for transfer/handling. ^[1] unsuitable for heating >50°C (volatility). ^[1]
Esters	Ethyl Acetate	Moderate (++)	Good extraction solvent. ^[1] Solubility decreases significantly at low temperatures. ^[1]
Chlorinated	DCM, Chloroform	Low-Moderate (+)	Soluble enough for extraction but poor for dissolving bulk solids. ^[1]
Aqueous	Water (Acidic/Neutral)	Very Low (-)	Sparingly soluble. ^[1] Precipitates upon acidification of alkaline solutions. ^[1]
Aqueous	Water (Basic, pH > 8)	High (+++++)	Dissolves as the benzoate salt. ^[1] Warning: Prolonged

heating in strong base may hydrolyze the chloride (SNAr).[1]

Hydrocarbons

Hexane, Toluene

Insoluble (--)

Used as anti-solvents to induce precipitation.
[1]

Thermodynamic Insight: The Dissolution Mechanism

The dissolution of **5-Chloro-2,4-dinitrobenzoic acid** is driven by enthalpy-entropy compensation.[1]

- Crystal Lattice Breakage (+ ΔH): The nitro groups create strong intermolecular dipole-dipole interactions in the solid state, requiring significant energy (heat) to break.[1]
- Solvation (- ΔH):
 - Protic Solvents: Ethanol/Methanol solvate the carboxyl group via hydrogen bonding.[1]
 - Aprotic Dipolar Solvents: DMSO interacts strongly with the electron-deficient aromatic ring (π -interaction) and the nitro groups.[1]

Experimental Protocols

Protocol A: Solubility Determination (Gravimetric Method)

Use this protocol to determine exact solubility limits for your specific lot.[1]



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Figure 1: Standard Gravimetric Solubility Determination Workflow.[1]

Steps:

- Place ~100 mg of **5-Chloro-2,4-dinitrobenzoic acid** into a 4 mL vial.
- Add 1.0 mL of target solvent.[1]
- Stir at controlled temperature (25°C) for 24 hours to ensure equilibrium.
- Filter through a syringe filter (PTFE is chemically compatible).[1]
- Evaporate a known volume of filtrate and weigh the residue.[1]

Protocol B: Purification via Recrystallization

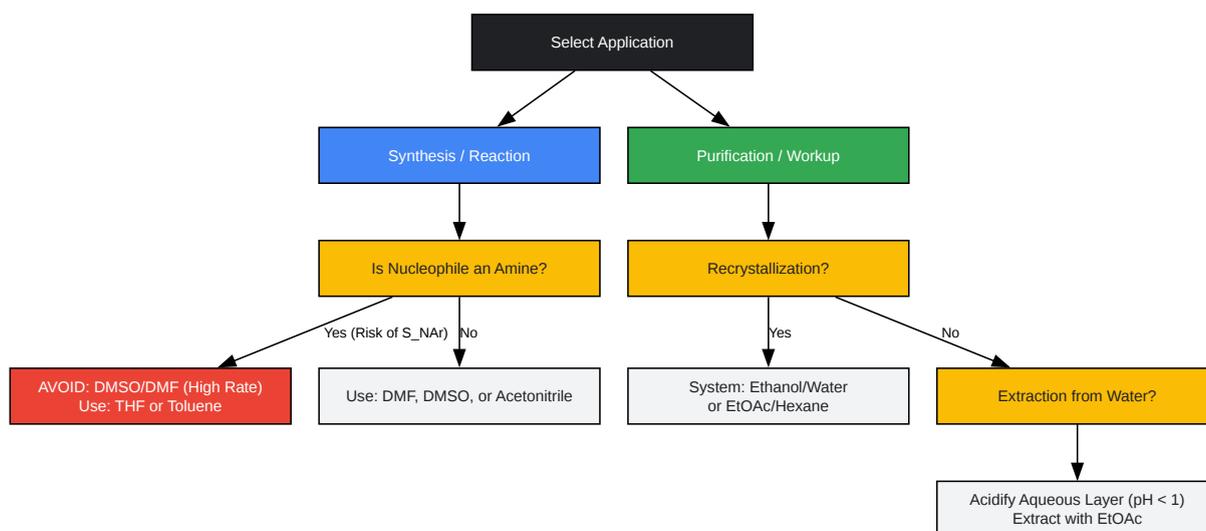
The most effective purification method utilizes the differential solubility in Ethanol/Water.[1]

Solvent System: Ethanol (Solvent) / Water (Anti-solvent) Target Impurities: Unreacted 3-chlorobenzoic acid, inorganic salts.[1]

- Dissolution: Suspend crude solid in minimal Ethanol (10 mL/g). Heat to reflux (approx. 78°C) until fully dissolved.[1]
- Filtration (Hot): If insoluble particles remain (dust/salts), filter rapidly while hot.[1]
- Precipitation:
 - Remove from heat.[1][7]
 - Slowly add warm Water dropwise until a faint turbidity persists.[1]
 - Add a few drops of Ethanol to clear the solution.[1]
- Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath (0-4°C) for 2 hours.
- Collection: Filter the pale yellow crystals via vacuum filtration. Wash with cold 20% Ethanol/Water.[1]
- Drying: Dry under vacuum at 45°C. (Avoid high heat >80°C to prevent thermal degradation). [1]

Decision Logic for Solvent Selection

Use the following logic flow to select the appropriate solvent for your specific application (Reaction vs. Purification).



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Figure 2: Solvent Selection Logic based on Application Context.[1]

Critical Safety & Reactivity Note

Nucleophilic Aromatic Substitution (S_NAr) Risk: The 5-chloro position is activated by the ortho- (4-nitro) and para- (2-nitro) groups.[1]

- Avoid: Dissolving in primary or secondary amines (e.g., Piperidine, Morpholine) unless the intention is to displace the chloride.

- Avoid: Heating in aqueous base (NaOH/KOH) for extended periods, as this may convert the chloride to a phenol (5-hydroxy-2,4-dinitrobenzoic acid).[1]

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